molecular formula C7H10N2O3S B14833512 2-Hydroxy-4-(methylamino)benzenesulfonamide

2-Hydroxy-4-(methylamino)benzenesulfonamide

Katalognummer: B14833512
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: MAMNDTWPRJPPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-HYDROXY-4-(METHYLAMINO)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C7H10N2O3S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-(METHYLAMINO)BENZENE-1-SULFONAMIDE typically involves the reaction of 2-hydroxy-4-nitrobenzenesulfonamide with methylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the methylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-HYDROXY-4-(METHYLAMINO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-HYDROXY-4-(METHYLAMINO)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-HYDROXY-4-(METHYLAMINO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can disrupt cellular functions and lead to the death of cancer cells or bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-HYDROXY-4-(METHYLAMINO)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase makes it a promising candidate for anticancer research, setting it apart from other sulfonamide derivatives .

Eigenschaften

Molekularformel

C7H10N2O3S

Molekulargewicht

202.23 g/mol

IUPAC-Name

2-hydroxy-4-(methylamino)benzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-9-5-2-3-7(6(10)4-5)13(8,11)12/h2-4,9-10H,1H3,(H2,8,11,12)

InChI-Schlüssel

MAMNDTWPRJPPSH-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=C(C=C1)S(=O)(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.